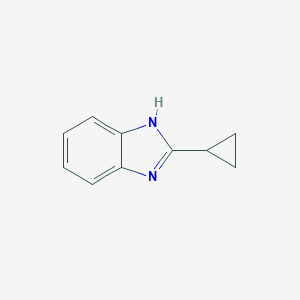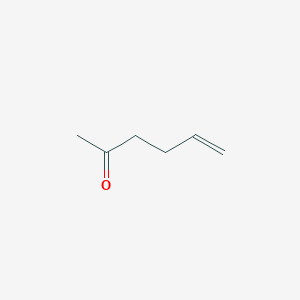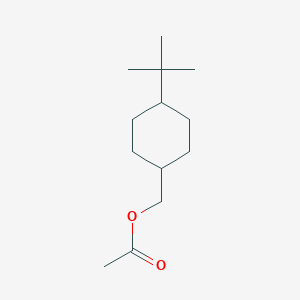
trans-4-tert-Butylcyclohexylmethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-tert-Butylcyclohexylmethyl acetate, also known as TBCHMA, is a fragrance ingredient that is widely used in the manufacturing of personal care and household products. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. TBCHMA is a relatively new ingredient that was first introduced in the market in the early 2000s. Since then, it has gained popularity due to its unique fragrance profile and its ability to enhance the overall scent of a product.
Mécanisme D'action
Trans-4-tert-Butylcyclohexylmethyl acetate works by binding to specific receptors in the olfactory epithelium, which is the part of the nasal cavity that is responsible for detecting odors. When trans-4-tert-Butylcyclohexylmethyl acetate binds to these receptors, it triggers a series of chemical reactions that send signals to the brain, which are interpreted as a specific scent. The mechanism of action of trans-4-tert-Butylcyclohexylmethyl acetate is similar to that of other fragrance ingredients, but its unique chemical structure gives it a distinct odor profile.
Biochemical and Physiological Effects:
trans-4-tert-Butylcyclohexylmethyl acetate has not been found to have any significant biochemical or physiological effects in humans. It is considered to be safe for use in personal care and household products when used in accordance with industry guidelines. However, some individuals may be sensitive to trans-4-tert-Butylcyclohexylmethyl acetate and may experience allergic reactions or skin irritation when exposed to high concentrations of the ingredient.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-4-tert-Butylcyclohexylmethyl acetate has several advantages for use in lab experiments. Its low odor threshold and high affinity for olfactory receptors make it an effective tool for studying the sense of smell. trans-4-tert-Butylcyclohexylmethyl acetate is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental setups. However, trans-4-tert-Butylcyclohexylmethyl acetate is a relatively new ingredient, and its properties and applications are still being explored. There may be limitations to its use in certain experiments, and researchers should exercise caution when working with this ingredient.
Orientations Futures
There are several future directions for research on trans-4-tert-Butylcyclohexylmethyl acetate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of trans-4-tert-Butylcyclohexylmethyl acetate's potential as a therapeutic agent for the treatment of olfactory disorders. Additionally, researchers may investigate the use of trans-4-tert-Butylcyclohexylmethyl acetate in combination with other fragrance ingredients to create new scent profiles and enhance the overall performance of personal care and household products.
Méthodes De Synthèse
Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized using a multi-step process that involves several chemical reactions. The first step is the preparation of 4-tert-butylcyclohexanol, which is then converted to trans-4-tert-Butylcyclohexylmethyl chloride. The final step involves the reaction of trans-4-tert-Butylcyclohexylmethyl chloride with acetic acid to produce trans-4-tert-Butylcyclohexylmethyl acetate. The synthesis of trans-4-tert-Butylcyclohexylmethyl acetate is a complex process that requires skill and expertise in organic chemistry.
Applications De Recherche Scientifique
Trans-4-tert-Butylcyclohexylmethyl acetate has been the subject of several scientific studies that have explored its various properties and applications. One study found that trans-4-tert-Butylcyclohexylmethyl acetate has a low odor threshold, which means that it can be detected at very low concentrations. Another study found that trans-4-tert-Butylcyclohexylmethyl acetate has a high affinity for human olfactory receptors, which makes it an effective fragrance ingredient. trans-4-tert-Butylcyclohexylmethyl acetate has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of products.
Propriétés
Numéro CAS |
19461-34-8 |
|---|---|
Nom du produit |
trans-4-tert-Butylcyclohexylmethyl acetate |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
Clé InChI |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
SMILES canonique |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Autres numéros CAS |
19461-35-9 85204-31-5 19461-34-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



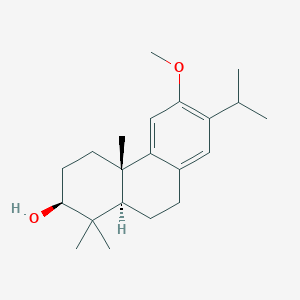
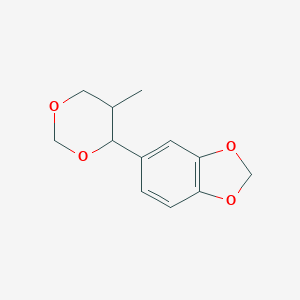

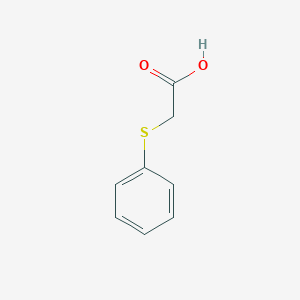


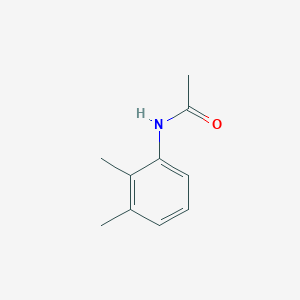

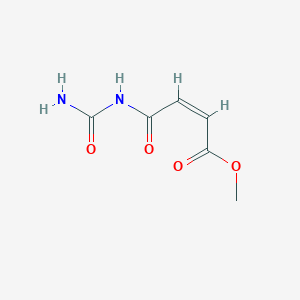

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

